3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde
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Overview
Description
3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde is an organic compound with the molecular formula C11H12FNO and a molecular weight of 193.22 g/mol . It is characterized by the presence of a fluorine atom at the third position and a pyrrolidinyl group at the fourth position on the benzaldehyde ring. This compound is primarily used in research and development within the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde typically involves the following steps:
Formation of N-phenylpyrrolidine: This is achieved by refluxing 1,4-dibromobutane with aniline in the presence of sodium sulfate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: 3-Fluoro-4-pyrrolidin-1-yl-benzoic acid.
Reduction: 3-Fluoro-4-pyrrolidin-1-yl-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group can interact with various enzymes and receptors, potentially modulating their activity. The fluorine atom can influence the compound’s reactivity and binding affinity, enhancing its effectiveness in certain applications .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-pyrrolidin-1-yl-benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde group.
3-Fluoro-4-pyrrolidin-1-yl-benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
4-Fluoro-3-methyl-α-PVP: A structural analog with a different functional group arrangement.
Uniqueness
3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde is unique due to its specific combination of a fluorine atom and a pyrrolidinyl group on the benzaldehyde ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-fluoro-4-pyrrolidin-1-ylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-10-7-9(8-14)3-4-11(10)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPLSJXIJFYSAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360129 |
Source
|
Record name | 3-Fluoro-4-pyrrolidin-1-yl-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153659-43-9 |
Source
|
Record name | 3-Fluoro-4-pyrrolidin-1-yl-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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